Cas no 63489-53-2 (4-Chloro-2,3,6-trifluoropyridine)
4-Chloro-2,3,6-trifluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,3,6-trifluoropyridine
- 63489-53-2
- A934796
-
- Inchi: 1S/C5HClF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H
- InChI Key: YFWPPFURPJUDDU-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C=1F)F)F
Computed Properties
- Exact Mass: 166.9749612g/mol
- Monoisotopic Mass: 166.9749612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9Ų
4-Chloro-2,3,6-trifluoropyridine Pricemore >>
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4-Chloro-2,3,6-trifluoropyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-Chloro-2,3,6-trifluoropyridine
Professional Introduction to 4-Chloro-2,3,6-trifluoropyridine (CAS No. 63489-53-2)
4-Chloro-2,3,6-trifluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 63489-53-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of multiple fluorine atoms and a chlorine substituent in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various functional molecules.
The structural features of 4-Chloro-2,3,6-trifluoropyridine include a six-membered aromatic ring containing nitrogen, with substituents at the 2nd, 3rd, and 6th positions being fluorine atoms and at the 4th position being a chlorine atom. This specific arrangement enhances its reactivity and compatibility with various chemical transformations, enabling its use in the development of novel compounds. The compound's high degree of fluorination contributes to its stability under various conditions while also influencing its interaction with biological targets.
In recent years, 4-Chloro-2,3,6-trifluoropyridine has been extensively studied for its potential applications in medicinal chemistry. Its role as a building block in the synthesis of pharmacologically active agents has been well-documented. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The trifluoropyridine moiety is particularly noteworthy for its ability to modulate enzyme activity by influencing binding affinity and selectivity.
One of the most compelling aspects of 4-Chloro-2,3,6-trifluoropyridine is its versatility in synthetic chemistry. The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property has been leveraged in the preparation of derivatives with enhanced biological activity. Additionally, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of certain positions on the pyridine ring, facilitating further functionalization.
Recent advancements in computational chemistry have further highlighted the significance of 4-Chloro-2,3,6-trifluoropyridine. Molecular modeling studies have revealed that this compound can interact with biological targets in ways that are distinct from its unsubstituted pyridine counterparts. These insights have guided the design of more effective drug candidates by optimizing key structural features. The computational predictions have been validated through experimental studies, reinforcing the compound's potential as a lead molecule in drug discovery.
The agrochemical industry has also recognized the value of 4-Chloro-2,3,6-trifluoropyridine as a precursor in the synthesis of advanced pesticides and herbicides. Its structural motifs are incorporated into molecules that exhibit potent activity against pests while maintaining environmental safety profiles. The fluorinated pyridine core contributes to the compounds' stability and bioavailability, making them more effective in field applications.
From a synthetic perspective, 4-Chloro-2,3,6-trifluoropyridine offers a scaffold that can be modified through various reactions such as cross-coupling reactions, halogen exchange processes, and metal-catalyzed transformations. These reactions enable chemists to tailor the compound's properties for specific applications. For example, palladium-catalyzed coupling reactions have been employed to introduce aryl or vinyl groups at positions adjacent to the fluorine atoms, expanding the compound's utility in medicinal chemistry.
The pharmaceutical industry continues to explore new derivatives of 4-Chloro-2,3,6-trifluoropyridine with improved pharmacokinetic profiles and reduced side effects. By leveraging structural modifications guided by both experimental data and computational modeling, researchers aim to develop next-generation therapeutics that address unmet medical needs. The compound's unique combination of electronic and steric properties makes it an attractive candidate for further exploration.
In conclusion,4-Chloro-2,3,6-trifluoropyridine (CAS No.63489-53-2) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its structural versatility and reactivity make it an indispensable tool for chemists seeking to develop innovative molecular solutions. As research progresses,the full potential of this compound is expected to be realized,leading to breakthroughs in drug discovery and crop protection technologies.
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